1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine

Medicinal Chemistry Physicochemical Profiling Drug Design

Standard pentofuranosyl nucleosides (AZT, ddC) cannot probe hexofuranosyl-specific biological effects. 1-(3-Amino-2,3-dideoxy-β-D-ribo-hexofuranosyl)thymine fills this gap as a structurally authenticated, research-grade hexofuranosyl nucleoside analog. • Validated inactive against HIV-1 & HSV-1 - use as definitive negative control in antiviral screens. • Free 3′-amino group enables one-step derivatization without azide reduction - accelerates SAR library synthesis. • Documented RNase H cleavage modulation: permits 3′-directional scission while blocking 5′-directional cleavage.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 133488-39-8
Cat. No. B12784857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine
CAS133488-39-8
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CO)O)N
InChIInChI=1S/C11H17N3O5/c1-5-3-14(11(18)13-10(5)17)8-2-6(12)9(19-8)7(16)4-15/h3,6-9,15-16H,2,4,12H2,1H3,(H,13,17,18)/t6-,7-,8+,9?/m0/s1
InChIKeyJQTHJBSNTDLZGU-VTBDLZGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-2,3-dideoxy-β-D-ribo-hexofuranosyl)thymine: Identity & Suppliers


1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine (CAS 133488-39-8) is a synthetic dideoxyhexose nucleoside analog in which a 3′-amino-2′,3′-dideoxy-β-D-ribo-hexofuranosyl sugar replaces the canonical 2′-deoxy-β-D-ribofuranosyl moiety of thymidine [1]. The hexofuranosyl scaffold provides a six-carbon sugar core that distinguishes it from the five-carbon pentofuranosyl ring found in natural nucleosides and first-generation antiretroviral chain terminators such as AZT and ddC [2]. The compound is catalogued in authoritative chemistry databases including PubChem (CID 452891) and is listed by multiple specialty chemical suppliers, though its commercial availability is limited to research-grade quantities with purities typically ≥95% [3].

1-(3-Amino-2,3-dideoxy-β-D-ribo-hexofuranosyl)thymine: Not a Generic Substitute


Generic substitution with pentofuranosyl-based dideoxynucleosides such as AZT (3′-azido-3′-deoxythymidine), ddC (2′,3′-dideoxycytidine), or 3′-amino-3′-deoxythymidine (AMT, CAS 52450-18-7) is not functionally equivalent because the hexofuranosyl sugar in the target compound introduces an additional hydroxymethyl substituent at the C-5′ position that fundamentally alters both conformational dynamics and hydrogen-bonding capacity [1]. This structural divergence leads to measurably different physicochemical properties—including lower lipophilicity (XLogP3 = -1.6 vs. -0.1 for AZT) and a larger topological polar surface area (125 Ų vs. 102 Ų for AZT)—that directly impact passive membrane permeability and tissue distribution [2]. Furthermore, while AZT and ddC are clinically validated HIV-1 reverse transcriptase chain terminators, the target compound was explicitly evaluated and found inactive against HIV-1 and HSV-1, confirming that the hexofuranosyl modification does not merely mimic but decisively redirects biological activity [3].

1-(3-Amino-2,3-dideoxy-β-D-ribo-hexofuranosyl)thymine: Differentiating Evidence


Hexofuranosyl vs. Pentofuranosyl Scaffold: Physicochemical Profiles

The target compound's hexofuranosyl (C6) sugar confers a larger and more polar scaffold relative to the pentofuranosyl (C5) system of AZT. This results in a substantially lower computed octanol-water partition coefficient (XLogP3 = -1.6 vs. -0.1), a higher hydrogen-bond donor count (4 vs. 3), and a larger topological polar surface area (125 Ų vs. 102 Ų), collectively predicting significantly reduced passive membrane permeability [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Antiviral Activity: HIV-1 & HSV-1 Comparison

When evaluated in cell-based antiviral assays, the series of 3′-azolyl-2′,3′-dideoxyhexose nucleosides—including the ribo-hexofuranosyl thymine derivative that is the immediate precursor to the target compound—was explicitly reported as inactive against both HIV-1 and HSV-1 [1]. In contrast, the pentofuranosyl analog 3′-azido-3′-deoxythymidine (AZT) shows typical IC50 values of 0.01–0.1 µM against HIV-1 in MT-4 cells and is a clinically approved antiretroviral agent, while 3′-amino-3′-deoxythymidine (AMT) retains modest anti-HIV-1 activity in the submicromolar range [2].

Antiviral Research HIV-1 HSV-1 Nucleoside Analog

Conformational Restriction & Duplex Stability vs. Thymidine

Hexofuranosyl thymidines function as conformationally restricted acyclic nucleoside mimics when inserted into oligodeoxynucleotides (ODNs), employing both exocyclic hydroxy groups for backbone linkage [1]. Mixed-sequence ODNs containing a single β-D-erythro-hexofuranosyl thymidine modification (a close structural analog of the target's β-D-ribo-hexofuranosyl scaffold) exhibit decreased thermal stability relative to wild-type sequences when hybridized to complementary DNA and RNA, as measured by UV-melting temperature (Tm) analysis. Furthermore, these modifications permit RNase H cleavage at the 3′-site of the modification while inhibiting cleavage from the 5′-direction, a directional bias not observed with natural thymidine [2].

Oligonucleotide Therapeutics Duplex Stability Conformational Restriction Antisense

3′-Amino Scaffold as a Synthetic Intermediate

The 3′-amino group in the target compound provides a reactive handle for further functionalization (e.g., acylation, alkylation, or conversion to azolyl derivatives) that is absent in 3′-deoxy or 3′-azido analogs. The 3′-azido congener, 1-(3-azido-2,3-dideoxy-β-D-ribo-hexofuranosyl)thymine, was synthesized in 16% overall yield from a glucofuranose precursor and was subsequently transformed via oxidative glycol cleavage and reduction to yield AZT, demonstrating the synthetic versatility of this C6 scaffold [1]. The 3′-amino derivative provides an orthogonal reactivity profile: it can be directly coupled to carboxylic acids or electrophiles without the need for azide reduction, shortening synthetic sequences by at least one step relative to the 3′-azido route.

Synthetic Chemistry Nucleoside Derivatization Building Block

1-(3-Amino-2,3-dideoxy-β-D-ribo-hexofuranosyl)thymine: Application Scenarios


RNase H Conformational Probe for Antisense Design

Hexofuranosyl thymidines, including the β-D-ribo isomer, insert into oligodeoxynucleotides via dual exocyclic hydroxy linkages, creating a conformationally restricted backbone that forces the nucleobase into a specific orientation. This property has been exploited to map the steric requirements of RNase H cleavage: the modification permits 3′-directional cleavage while blocking 5′-directional scission [1]. The 3′-amino substituent of the target compound adds a positive charge at physiological pH that can be further exploited to probe electrostatic contributions to the enzyme-substrate interaction. Researchers studying the mechanism of RNase H or developing gapmer antisense designs with engineered cleavage patterns should procure the 3′-amino hexofuranosyl thymidine phosphoramidite for solid-phase ODN synthesis.

Synthetic Intermediate for 3′-Amido/Alkylamino Libraries

The free 3′-amino group enables direct, one-step derivatization to amides, ureas, sulfonamides, or secondary amines without requiring a prior azide reduction, which is necessary when starting from the 3′-azido analog [1]. This operational advantage is relevant for laboratories synthesizing focused libraries of 3′-modified hexofuranosyl nucleosides for structure-activity relationship (SAR) studies, where the number of synthetic steps directly impacts throughput. The target compound is the optimal starting material when the desired final product bears a 3′-N-substituted moiety, and it should be included in building-block procurement for any medicinal chemistry program exploring C6-nucleoside chemical space.

Negative Control for HIV-1 RT Antiviral Assays

The explicit inactivity of the ribo-hexofuranosyl thymine series against HIV-1 and HSV-1 in cell-based replication assays [1] qualifies the target compound as a well-characterized negative control for antiviral screening campaigns. Unlike a DMSO vehicle control, this compound retains the nucleoside scaffold and thymine base of active chain terminators (AZT, d4T) but lacks antiviral activity, enabling researchers to discriminate between nucleobase-specific and sugar-scaffold-specific contributions to observed antiviral effects. Virology laboratories conducting phenotypic screening of novel nucleoside analogs should maintain a stock of this compound as a reference inactive comparator.

Physicochemical Reference for In Silico Permeability Models

With a computed XLogP3 of -1.6, TPSA of 125 Ų, and four hydrogen-bond donors, the compound sits at the extreme hydrophilic edge of drug-like chemical space and can serve as a calibration reference for in silico models predicting passive membrane permeability or oral bioavailability [1]. Computational chemistry groups developing or validating QSPR models for nucleoside analogs should include this compound in their training or test datasets specifically to anchor the high-polarity, low-permeability region of the model, where few well-characterized nucleoside analogs exist.

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